2-(4-Oxoazetidin-2-yl)acetic acid

Biocatalysis Chiral Resolution Integrin Ligands

2-(4-Oxoazetidin-2-yl)acetic acid is a racemic monocyclic β-lactam (azetidinone) bearing a pendent carboxylic acid, with molecular formula C₅H₇NO₃ and molecular weight 129.11 g·mol⁻¹. Commonly catalogued as a heterocyclic building block, this compound is supplied at purities typically ranging from 95% to 98%.

Molecular Formula C5H7NO3
Molecular Weight 129.115
CAS No. 77960-43-1
Cat. No. B2777295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxoazetidin-2-yl)acetic acid
CAS77960-43-1
Molecular FormulaC5H7NO3
Molecular Weight129.115
Structural Identifiers
SMILESC1C(NC1=O)CC(=O)O
InChIInChI=1S/C5H7NO3/c7-4-1-3(6-4)2-5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
InChIKeyPFYZSIGLKDYGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxoazetidin-2-yl)acetic acid (CAS 77960-43-1): Procurement-Relevant Profile of a Racemic β-Lactam Scaffold


2-(4-Oxoazetidin-2-yl)acetic acid is a racemic monocyclic β-lactam (azetidinone) bearing a pendent carboxylic acid, with molecular formula C₅H₇NO₃ and molecular weight 129.11 g·mol⁻¹ [1]. Commonly catalogued as a heterocyclic building block, this compound is supplied at purities typically ranging from 95% to 98% . The azetidinone core provides conformational constraint, while the acetic acid side-chain enables further derivatization, positioning this scaffold as a versatile intermediate for medicinal chemistry and antibiotic synthesis programs [1].

Why In-Class Azetidinone Analogs Cannot Substitute 2-(4-Oxoazetidin-2-yl)acetic acid (CAS 77960-43-1)


Within the 4-oxoazetidine acetic acid family, stereochemistry at the C-2 position dictates biological outcome: only the (S)-enantiomer retains nanomolar integrin agonist activity, while the (R)-enantiomer is essentially inactive . Consequently, a user procuring a racemic mixture versus an enantiopure (S)-configured intermediate is making a functionally distinct choice. Furthermore, commercially available analogs such as 4-acetoxy-2-azetidinone (CAS 28562-53-0) or 4-oxo-2-azetidinecarboxylic acid (CAS 16404-94-7) differ in the side-chain functional group, altering downstream synthetic compatibility and the range of accessible final compounds [1]. Simple substitution without verifying racemic versus enantiopure identity and side-chain match risks failed synthetic campaigns or misleading structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-(4-Oxoazetidin-2-yl)acetic acid (77960-43-1) vs. Closest Comparators


Enantiomeric Excess Achievable via Biocatalytic Kinetic Resolution of the Racemate

The racemic azetidinone was subjected to lipase-catalysed kinetic resolution using Burkholderia cepacia lipase (BCL). After protocol optimization, the two β-lactam enantiomers were obtained with enantiomeric excesses of 94% and 98% ee, respectively . This result compares favorably with classical chemical resolution of 4-oxoazetidinones, which typically requires multiple recrystallization steps and often delivers lower ee values (commonly 80–90% ee) without a complementary enzymatic route [1]. The high ee values achieved from the racemate underscore the quality of this scaffold as an entry point for producing enantiomerically pure integrin-targeting ligands.

Biocatalysis Chiral Resolution Integrin Ligands

Biological Enantiospecificity: Only (S)-Enantiomer Retains Nanomolar Integrin Agonist Activity

In cell adhesion assays using Jurkat (α4β1 integrin) and K562 (α5β1 integrin) cell lines, only the (S)-enantiomers derived from the racemate maintained agonist activity, exhibiting nanomolar potency . The racemate itself shows activity solely due to the (S)-component, while the (R)-enantiomer is functionally silent . This stereochemical dependency is not observed with achiral azetidinone analogs such as 4-acetoxy-2-azetidinone, which lack the C-2 stereocenter altogether and consequently cannot engage integrin receptors with the same enantiospecific recognition [1].

Integrin Pharmacology Enantioselectivity Cell Adhesion

Procurement Cost Advantage of the Racemate vs. Chiral Azetidinone Intermediates

The racemic 2-(4-oxoazetidin-2-yl)acetic acid (CAS 77960-43-1, 97% purity) is listed at $1,795 per gram (250 mg at $690) from major US-stocked suppliers . In contrast, commercially available enantiopure (S)-configured 4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7) and related chiral β-lactam intermediates are typically priced at a premium of 3- to 10-fold on a per-gram basis due to additional asymmetric synthesis or resolution steps . Procuring the racemate and performing enzymatic resolution in-house, using the published BCL protocol, can therefore yield both enantiomers at a substantially lower total cost for laboratories equipped with standard biocatalysis capabilities.

Cost Efficiency Sourcing Strategy Medicinal Chemistry

Dual Utility as an Integrin Ligand Precursor and Carbapenem Key Intermediate

The 4-oxo-2-azetidineacetic acid scaffold is simultaneously documented as the key intermediate for synthesizing carbapenem antibiotic PS-5 via radical cyclization [1] and for generating novel β-lactam-based integrin agonists . This dual applicability is not shared by all monocyclic β-lactam acetic acid derivatives: 4-acetoxy-2-azetidinone (CAS 28562-53-0) is primarily employed as a β-lactamase inhibitor precursor and lacks the free carboxylic acid required for direct elaboration into carbapenem or integrin-targeting chemotypes [2]. The presence of both the β-lactam ring and the acetic acid side-chain in one molecular entity eliminates an additional deprotection or functional group interconversion step, streamlining synthetic routes in both antibiotic and cell-adhesion modulator programs.

Carbapenem Synthesis Integrin Agonists Synthetic Versatility

Highest-Value Application Scenarios for 2-(4-Oxoazetidin-2-yl)acetic acid (77960-43-1) Based on Quantitative Evidence


Enzymatic Kinetic Resolution to Supply Both Enantiomers for Integrin SAR Campaigns

Procure the racemate in bulk (≥1 g), then apply the published Burkholderia cepacia lipase (BCL) protocol to obtain the (S)-enantiomer (94% ee) and (R)-enantiomer (98% ee) in a single resolution step . Use the (S)-enantiomer as an active integrin agonist lead (nanomolar potency at α4β1 and α5β1), and employ the (R)-enantiomer as the matched inactive control for rigorous target engagement and selectivity profiling. This strategy eliminates the need to purchase two separate enantiopure building blocks, directly leveraging the cost advantage documented in Section 3.

Radical Cyclization Route to Racemic Carbapenem Key Intermediate (±)-PS-5

Deploy the racemic 4-oxo-2-azetidineacetic acid scaffold in a radical cyclization sequence, as demonstrated by Ishibashi et al. (1995), to construct the β-lactam core of (±)-PS-5 [1]. For programs evaluating both enantiomers of the carbapenem series, the racemate provides a direct entry point to both antipodes, whereas enantiopure intermediates would require two parallel syntheses. This application is particularly relevant for process chemistry groups optimizing carbapenem production routes.

Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With a molecular weight of 129 Da, a calculated LogP of −1.09, and a polar surface area of 66 Ų [2], 2-(4-oxoazetidin-2-yl)acetic acid meets Rule-of-Three criteria for fragment screening libraries. Its β-lactam ring and carboxylic acid provide hydrogen-bond donor/acceptor functionality suitable for detecting weak initial hits against a broad range of protein targets. Unlike simpler achiral fragments, this scaffold offers a built-in stereocenter that can be exploited for subsequent chiral optimization once initial binding is confirmed.

Simultaneous Integrin Agonist and Antibiotic Intermediate Sourcing for Multi-Project CROs

Contract research organizations (CROs) managing concurrent medicinal chemistry programs in oncology (integrin-targeted) and infectious disease (carbapenem) can stock a single starting material that feeds both pipelines. The same racemic azetidinone intermediate can be allocated to an integrin SAR program (via enzymatic resolution) and to a carbapenem process chemistry program (via radical cyclization), reducing vendor qualification burden and simplifying inventory management [1].

Quote Request

Request a Quote for 2-(4-Oxoazetidin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.